

Application Notes and Protocols: Utilizing Necrostatin-34 in FADD-deficient Jurkat Cells

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Compound of Interest

Compound Name: Necrostatin-34

Cat. No.: B7776735

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Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases. This pathway is critically mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein. In many cell types, the engagement of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1) can trigger either apoptosis or necroptosis. The adaptor protein Fas-Associated Death Domain (FADD) is a crucial component of the apoptotic signaling pathway. In cells deficient in FADD, the apoptotic pathway is blocked, making them a valuable tool to study necroptosis in isolation. [1][2][3]

Jurkat cells, an immortalized line of human T lymphocytes, are a widely used model in immunology and cancer research. FADD-deficient Jurkat cells are particularly useful for studying necroptosis as they are resistant to FasL and TRAIL-induced apoptosis but undergo necrosis in response to TNF- α . [1][3] This sensitization to TNF- α -induced necroptosis makes them an ideal system for screening and characterizing inhibitors of the necroptotic pathway.

Necrostatin-34 is a potent and specific small molecule inhibitor of RIPK1 kinase. [4] It inhibits TNF- α -induced necroptosis by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade. These application notes provide detailed protocols for utilizing **Necrostatin-34** to inhibit necroptosis in FADD-deficient Jurkat cells, a key cellular model for investigating this cell death modality.

Data Presentation

The following tables summarize the quantitative data regarding the effect of **Necrostatin-34** on FADD-deficient Jurkat cells.

Table 1: Inhibitory Concentration of Necrostatins in FADD-deficient Jurkat Cells

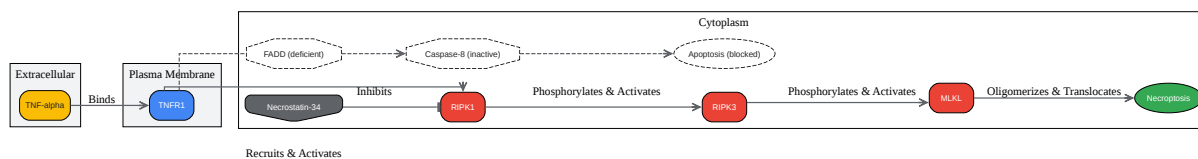
Compound	Target	IC50 (μM) for TNF-α-induced Necroptosis	Reference
Necrostatin-34	RIPK1	Not explicitly stated, but effective at 10 μM	[4]
Necrostatin-1	RIPK1	Not explicitly stated, but effective at 10 μM	[4]

Table 2: Experimental Conditions for Inducing Necroptosis in FADD-deficient Jurkat Cells

Stimulus	Concentration	Incubation Time	Expected Outcome	Reference
Human TNF-α	10 ng/mL	15-24 hours	Induction of necroptosis	[5][6]
SM-164 (Smac mimetic)	25 nM	15 hours	Sensitization to TNF-α	[7]

Signaling Pathways and Experimental Workflow

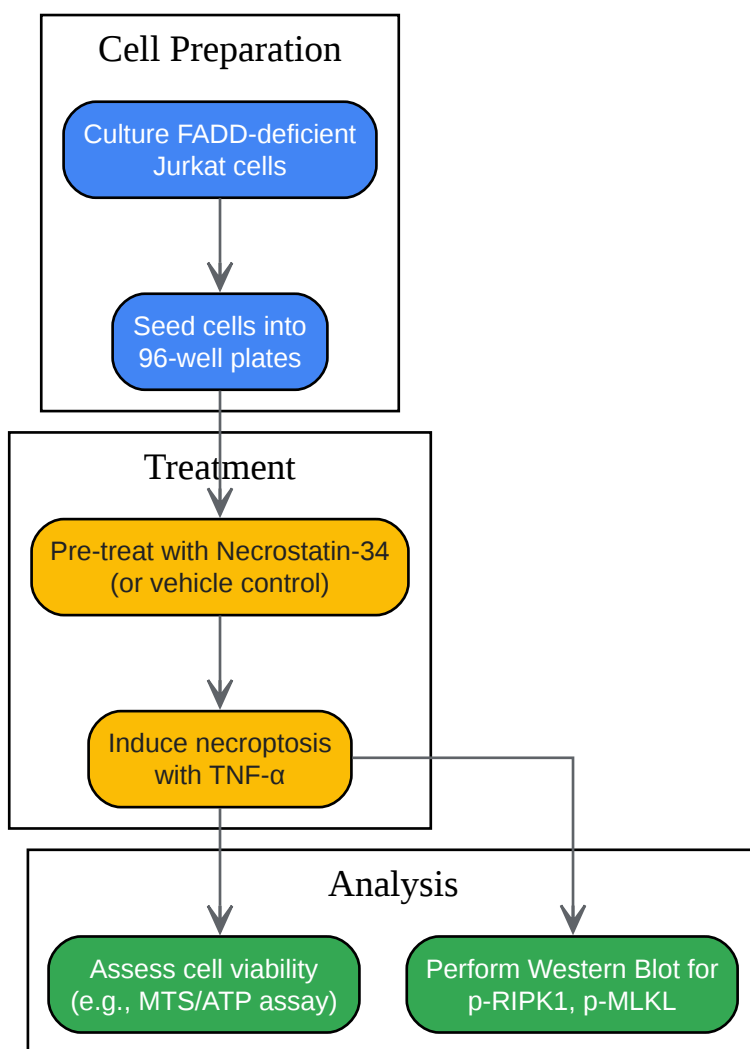
Necroptosis Signaling Pathway in FADD-deficient Jurkat Cells



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Caption: TNF- α induced necroptosis pathway in FADD-deficient Jurkat cells.

Experimental Workflow for Assessing Necrostatin-34 Efficacy



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